2-(4-Chlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]pyrrolidine
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Overview
Description
2-(4-CHLOROPHENYL)-1-(3,4-DIMETHOXYBENZENESULFONYL)PYRROLIDINE is a synthetic organic compound that belongs to the class of sulfonyl pyrrolidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-1-(3,4-DIMETHOXYBENZENESULFONYL)PYRROLIDINE typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfoxide or sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Quinones, sulfoxides.
Reduction Products: Sulfides, alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a probe to study biological pathways involving sulfonyl compounds.
Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-1-(3,4-DIMETHOXYBENZENESULFONYL)PYRROLIDINE would depend on its specific application. Generally, sulfonyl compounds can act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)pyrrolidine
- 2-(4-Chlorophenyl)-1-(3,4-dimethoxybenzenesulfonyl)piperidine
Uniqueness
2-(4-CHLOROPHENYL)-1-(3,4-DIMETHOXYBENZENESULFONYL)PYRROLIDINE is unique due to the presence of both the sulfonyl and pyrrolidine groups, which can impart distinct chemical and biological properties. This combination may enhance its reactivity and specificity in various applications compared to similar compounds.
Properties
CAS No. |
1174858-44-6 |
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Molecular Formula |
C18H20ClNO4S |
Molecular Weight |
381.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C18H20ClNO4S/c1-23-17-10-9-15(12-18(17)24-2)25(21,22)20-11-3-4-16(20)13-5-7-14(19)8-6-13/h5-10,12,16H,3-4,11H2,1-2H3 |
InChI Key |
SMGKKHGKDIQDPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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